molecular formula C10H10O5 B8668766 2-Formyl-3,5-dimethoxybenzoic acid CAS No. 208940-81-2

2-Formyl-3,5-dimethoxybenzoic acid

Cat. No.: B8668766
CAS No.: 208940-81-2
M. Wt: 210.18 g/mol
InChI Key: DVSDHDVOODKXPU-UHFFFAOYSA-N
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Description

2-Formyl-3,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a formyl group at the 2-position and methoxy groups at the 3- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its methyl ester derivative, methyl 2-formyl-3,5-dimethoxybenzoate, is synthesized via Friedel-Crafts formylation of 3,5-dimethoxybenzoic acid methyl ester using titanium tetrachloride and dichloromethyl methyl ether, yielding a white solid with high purity . The formyl group confers electrophilic reactivity, enabling its use in constructing hydrazones, Schiff bases, and other heterocyclic compounds .

Properties

CAS No.

208940-81-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-formyl-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-14-6-3-7(10(12)13)8(5-11)9(4-6)15-2/h3-5H,1-2H3,(H,12,13)

InChI Key

DVSDHDVOODKXPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variants

Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)
  • Structure : Hydroxyl group at 4-position instead of formyl.
  • Properties: Naturally occurring in cereals, olives, and medicinal herbs. Exhibits anti-inflammatory, antioxidant, and anti-cancer activities due to its phenolic hydroxyl group .
  • Applications : Used in nutraceuticals and pharmaceuticals for its low toxicity and bioactivity .
6-Formyl-2,3-dimethoxybenzoic Acid
  • Structure : Formyl at 6-position, methoxy at 2- and 3-positions.
  • Properties : Higher hazard profile (skin/eye irritation, respiratory toxicity) compared to 2-formyl isomer due to substituent positioning .
  • Applications : Laboratory chemical and intermediate in specialty synthesis .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Acrylic acid side chain with 3,4-dihydroxy substitution.
  • Properties : Antioxidant and anti-proliferative activities; used as a reference standard and dietary supplement .
Methyl 2-Formyl-3,5-dimethoxybenzoate
  • Structure : Methyl ester of the target compound.
  • Reactivity: Enhanced lipophilicity facilitates nucleophilic reactions.
  • Applications : Key building block in drug discovery and functional materials .
5-(2-Formyl-3,5-dimethoxyphenoxy)pentanoic Acid
  • Structure: Acid-cleavable linker with a pentanoic acid spacer.
  • Applications : Employed in isotope labeling for mass spectrometry-based peptide quantification .

Comparative Data Table

Compound Name Key Functional Groups Biological Activities Applications Hazards
2-Formyl-3,5-dimethoxybenzoic acid Formyl, methoxy, carboxylic acid Synthetic reactivity Organic synthesis, drug intermediates Not specified
Syringic acid Hydroxyl, methoxy, carboxylic acid Anti-inflammatory, antioxidant Nutraceuticals, pharmaceuticals Low toxicity
6-Formyl-2,3-dimethoxybenzoic acid Formyl, methoxy, carboxylic acid Not specified Laboratory chemical Skin/eye irritation, respiratory hazards
Methyl 2-formyl-3,5-dimethoxybenzoate Formyl, methoxy, ester None directly reported Drug synthesis, hydrazone formation Depends on handling

Research Findings and Key Insights

Synthetic Efficiency : The methyl ester of this compound is synthesized in 82% yield, demonstrating robustness for scale-up .

Crystallographic Behavior : Hydrazone derivatives exhibit intramolecular hydrogen bonds (N1—H1A···O5) and planar aromatic rings, influencing their solid-state packing and bioavailability .

Bioactivity vs.

Hazard Profile : Positional isomerism significantly impacts safety; the 6-formyl analog’s hazards highlight the importance of substituent placement in risk assessment .

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